molecular formula C9H8N2O6S B2866815 2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid CAS No. 367925-02-8

2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid

Cat. No.: B2866815
CAS No.: 367925-02-8
M. Wt: 272.23
InChI Key: JBWGOXOYDSMVJV-UHFFFAOYSA-N
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Description

2-[(2-Methyl-3,5-dinitrophenyl)sulfanyl]acetic acid is a nitroaromatic compound featuring a sulfanyl (-S-) linker connecting a 2-methyl-3,5-dinitrophenyl group to an acetic acid moiety. The electron-withdrawing nitro groups and methyl substituent on the aromatic ring influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-(2-methyl-3,5-dinitrophenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6S/c1-5-7(11(16)17)2-6(10(14)15)3-8(5)18-4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWGOXOYDSMVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1SCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid typically involves the reaction of 2-methyl-3,5-dinitrophenylthiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetic Acid

Structural Differences :

  • Substituents : Contains a sulfamoyl (-SO₂NH-) group instead of a sulfanyl (-S-) linker. The aromatic ring has a methoxy (-OCH₃) group at the 4-position alongside 3,5-dinitro groups.
  • Impact on Properties :
    • Melting Point : 150–152°C, suggesting higher crystallinity compared to sulfanyl-linked compounds due to hydrogen bonding from the sulfamoyl group .
    • Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks for OCH₃ (δ 3.92) and CH₂ (δ 4.43), with HRMS confirming the molecular formula (C₉H₉N₃O₉S) .
  • Reactivity : The sulfamoyl group may enhance stability in acidic conditions but reduce nucleophilicity compared to sulfanyl derivatives.

Methyl 2-[2-(2,6-Dichloro-4-nitro-anilino)-3,5-dinitrophenyl]acetate

Structural Differences :

  • Core Structure: Derived from diclofenac (an NSAID), with a 2,6-dichloro-4-nitroanilino group and esterified acetic acid.
  • Biological Relevance : Nitro-substituted NSAIDs exhibit anti-inflammatory, anticancer, and antifungal activities .
  • Functional Groups: The ester group (vs. Chlorine atoms introduce steric and electronic effects, altering binding affinity compared to methyl-substituted analogues .

Halogenated Phenylacetic Acids

a) 2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)
  • Substituents : 3,5-Dichloro groups instead of nitro and methyl.
  • Physicochemical Properties :
    • Acidity : Chlorine’s electron-withdrawing effect increases acidity (pKa ~2.5–3.5) compared to nitro groups, which are stronger electron-withdrawing but may sterically hinder deprotonation .
    • Applications : Used in pharmaceuticals and agrochemicals due to its stability and moderate reactivity .
b) 2-(3,5-Dibromophenyl)acetic Acid (CAS 188347-49-1)
  • Substituents : 3,5-Dibromo groups.
  • Comparison with Dichloro Analogue :
    • Molecular Weight : Higher due to bromine (C₈H₆Br₂O₂ vs. C₈H₆Cl₂O₂), affecting melting point and solubility.
    • Reactivity : Bromine’s lower electronegativity (vs. chlorine) may reduce electron-withdrawing effects but increase susceptibility to nucleophilic substitution .

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

  • Structural Differences : Features a hydroxyl (-OH) and two phenyl groups on the acetic acid carbon.
  • Key Properties :
    • Acidity : The α-hydroxy group increases acidity (pKa ~2.3) compared to nitro-substituted analogues.
    • Applications : Used in synthesizing anticholinergic drugs and as a precursor in organic synthesis .

Biological Activity

2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound this compound features a dinitrophenyl group attached to a sulfanyl acetic acid moiety. The presence of the dinitrophenyl group is crucial for its biological activity, as it can influence interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antibacterial and antifungal properties. For instance, studies have shown that certain thioether derivatives demonstrate significant antibacterial activity against various pathogenic bacteria. This suggests that the sulfanyl group may enhance the antimicrobial efficacy of the compound through specific interactions with bacterial cell membranes or enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. For example, several studies have reported that certain derivatives exhibit potent anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema test. These compounds were found to significantly reduce inflammation and pain, comparable to standard anti-inflammatory drugs like diclofenac .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated using brine shrimp lethality bioassays. Results indicate that certain concentrations can induce cytotoxicity in tumor cell lines, suggesting potential antitumor activity. This aligns with findings where similar compounds were effective against various cancer cell lines, indicating a possible mechanism involving apoptosis induction or cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in inflammatory pathways or microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects.
  • Cell Membrane Interaction : The lipophilic nature of the dinitrophenyl group may facilitate interaction with cellular membranes, altering permeability and leading to cell death in target cells.

Case Studies

Several case studies highlight the pharmacological potential of similar compounds:

  • A study investigating a series of thioether derivatives showed promising results in inhibiting bacterial growth and reducing inflammation in vivo models .
  • Another research focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated significant anticancer activity against breast cancer cell lines, suggesting structural modifications could enhance potency .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/LD50 ValuesReference
2-Methyl-3,5-dinitrophenyl sulfideAntibacterial10 µg/mL
Thioether derivativeAnti-inflammatory25 mg/kg (in vivo)
Oxadiazole derivativeCytotoxicityLD50 = 50 µg/mL
Pyrazole derivativeAntitumorIC50 = 15 µM

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